CADION 2B
Overview
Description
CADION 2B is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a triazene group, a nitro-naphthalenyl moiety, and a phenylazo group, making it a subject of interest in synthetic chemistry and material science.
Mechanism of Action
Mode of Action
It has been used in spectrophotometric determinations of certain metals such as silver and cadmium . In these applications, CADION 2B forms a complex with the metal ions, which can then be detected spectrophotometrically .
Biochemical Pathways
It is known that cadmium, one of the metals that this compound can interact with, can disrupt various biochemical pathways, including oxidative stress induction, disruption of ca 2+ signaling, interference with cellular signaling pathways, and epigenetic modifications
Result of Action
It is known that cadmium, one of the metals that this compound can interact with, can cause various changes in the cellular biochemical environment, such as alterations in ph and disruptions in cellular metal ion balance
Action Environment
The action environment of this compound is likely to influence its action, efficacy, and stability. For example, the compound has been used in the determination of silver and cadmium in water and wastewater , suggesting that it can function in aqueous environments.
Biochemical Analysis
Biochemical Properties
CADION 2B plays a significant role in biochemical reactions, particularly in the determination of metal ions such as cadmium and silver. It forms complexes with these metal ions, which can be detected spectrophotometrically. The interaction between this compound and cadmium involves the formation of a chelate complex, where the compound binds to the metal ion through its nitrogen atoms . This interaction is crucial for the accurate determination of trace amounts of cadmium in environmental samples.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with metal ions can lead to changes in cellular redox states and the activation of specific signaling pathways . Additionally, this compound can impact gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of specific genes.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form stable complexes with metal ions. This binding interaction can inhibit or activate specific enzymes, depending on the nature of the metal ion and the enzyme involved. For example, this compound can inhibit the activity of certain metalloenzymes by chelating the metal ion required for their catalytic function . This inhibition can lead to changes in cellular metabolism and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and oxygen . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression . Toxic or adverse effects may occur at very high doses, including oxidative stress and damage to cellular components.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to metal ion metabolism. The compound can interact with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels . For example, this compound can influence the activity of enzymes involved in the detoxification of metal ions, thereby modulating the overall metabolic response to metal exposure.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its overall activity and function . For instance, this compound may be transported into cells via specific metal ion transporters, where it can then interact with intracellular targets.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on cellular function . For example, this compound may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CADION 2B typically involves multi-step organic reactions. One common method includes the formation of the triazene group through the reaction of an amine with nitrous acid, followed by coupling with a nitro-naphthalenyl derivative and a phenylazo compound. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or acetonitrile to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process might include continuous flow reactions and the use of catalysts to enhance the reaction rates and yields. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
CADION 2B undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazene group can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
CADION 2B has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of azo dyes and other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other materials with specific optical properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazine Derivatives: These compounds share the triazene group and exhibit similar chemical properties.
Nitro-Naphthalenyl Compounds: Compounds with nitro-naphthalenyl moieties have comparable reactivity and applications.
Phenylazo Compounds: These compounds contain the phenylazo group and are used in dye synthesis and other applications.
Uniqueness
CADION 2B is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of reactions and its diverse applications make it a valuable compound in scientific research and industrial processes.
Properties
IUPAC Name |
N-[(4-nitronaphthalen-1-yl)diazenyl]-4-phenyldiazenylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N6O2/c29-28(30)22-15-14-21(19-8-4-5-9-20(19)22)26-27-25-18-12-10-17(11-13-18)24-23-16-6-2-1-3-7-16/h1-15H,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHDVJVLFBXOGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NN=NC3=CC=C(C4=CC=CC=C43)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064457 | |
Record name | 1-Triazene, 1-(4-nitro-1-naphthalenyl)-3-[4-(phenylazo)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1064457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6708-61-8 | |
Record name | Cadion 2B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6708-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cadion 2B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006708618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC66472 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66472 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Triazene, 1-(4-nitro-1-naphthalenyl)-3-[4-(2-phenyldiazenyl)phenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Triazene, 1-(4-nitro-1-naphthalenyl)-3-[4-(phenylazo)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1064457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CADION 2B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XEO4Q15KZI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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